molecular formula C15H21N3S B2798101 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol CAS No. 345987-96-4

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2798101
CAS No.: 345987-96-4
M. Wt: 275.41
InChI Key: OHBBEMCCNREWPO-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The adamantane group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar compounds to 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol include:

The uniqueness of this compound lies in its combination of the adamantane and triazole moieties, which confer specific chemical and biological properties .

Properties

IUPAC Name

3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-2-3-18-13(16-17-14(18)19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBBEMCCNREWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333721
Record name 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345987-96-4
Record name 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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